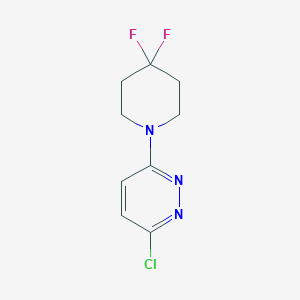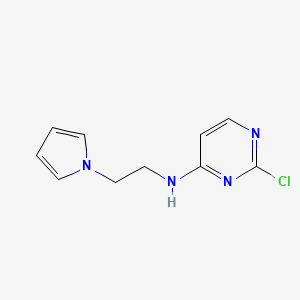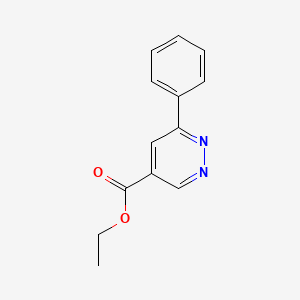![molecular formula C15H18N2O2 B1491929 5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098076-87-8](/img/structure/B1491929.png)
5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
説明
The compound “5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole derivative . Pyrrole derivatives are known for their various useful properties, including their use as optoelectronic materials, pigments, and their biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of the imide cycle .Chemical Reactions Analysis
Pyrrole derivatives are known to undergo a variety of chemical reactions. For example, they can be formed as a result of intramolecular 1,3-dipolar cycloaddition in phosphorus-containing azomethine ylides generated in situ from alkene-tethered imines, acid chlorides, and phosphonites .科学的研究の応用
Crystal Structure and Pigment Applications
One study discusses the crystal structure of a closely related compound, demonstrating its application as useful pigments. This research provides insights into the effect of large substituents at the nitrogen atom on the molecular structure, which is crucial for understanding the compound's properties and potential applications in materials science (Fujii et al., 2002).
Organic Synthesis and Heterocyclic Chemistry
Another piece of research focuses on the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to the synthesis of pyrrolo[3,2-d]isoxazoles. This work highlights the compound's role in the synthesis of complex heterocyclic structures, which are valuable in the development of pharmaceuticals and agrochemicals (Moroz et al., 2018).
Luminescent Polymers
Research into highly luminescent polymers containing derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione in the main chain explores their potential in organic electronics, particularly in light-emitting devices. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Zhang & Tieke, 2008).
Photovoltaic and OFET Applications
The design of benzodithiophene-diketopyrrolopyrrole based donor–acceptor copolymers for efficient organic field-effect transistors (OFETs) and polymer solar cells is another area of research. These materials demonstrate how structural manipulation of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives can significantly impact the electronic properties and performance of organic electronic devices (Yuan et al., 2012).
Heterocyclic Synthesis
Further research into the synthesis of various heterocyclic derivatives from pyrrolo[3,4-c]pyrrole-1,3-dione based compounds illustrates their versatility in organic synthesis. These studies contribute to the broader field of heterocyclic chemistry, offering pathways to new compounds with potential biological activity or material properties (Gein & Pastukhova, 2020).
作用機序
将来の方向性
Pyrrole derivatives have been found among the derivatives of hydrogenated pyrrolo[3,4-b]pyrroles, thereby causing a significant interest in the search for new synthetic approaches to this heterocyclic system . Future research may focus on developing new synthetic methods and exploring the potential applications of these compounds.
特性
IUPAC Name |
5-benzyl-2,4-dimethyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-13-12(14(18)16(2)15(13)19)9-17(10)8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBNLQTVMJRFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)

![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)
![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)


![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)


![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)